1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

Piperidine Synthesis Protecting Group Strategy Medicinal Chemistry

1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate (CAS 1372548-28-1, molecular formula C14H25NO6S, molecular weight 335.42 g/mol) serves as a key protected intermediate for 4-methylsulfonyl-substituted piperidine scaffolds. It features three orthogonal functional handles: an acid-labile N-Boc protecting group, a base/nucleophile-labile 4-ethyl carboxylate ester, and a chemically robust 4-methylsulfonyl group.

Molecular Formula C14H25NO6S
Molecular Weight 335.42
CAS No. 1372548-28-1
Cat. No. B2608295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate
CAS1372548-28-1
Molecular FormulaC14H25NO6S
Molecular Weight335.42
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)S(=O)(=O)C
InChIInChI=1S/C14H25NO6S/c1-6-20-11(16)14(22(5,18)19)7-9-15(10-8-14)12(17)21-13(2,3)4/h6-10H2,1-5H3
InChIKeyKVJRBIFIIKYCHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Baseline of 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate (CAS 1372548-28-1)


1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate (CAS 1372548-28-1, molecular formula C14H25NO6S, molecular weight 335.42 g/mol) serves as a key protected intermediate for 4-methylsulfonyl-substituted piperidine scaffolds. It features three orthogonal functional handles: an acid-labile N-Boc protecting group, a base/nucleophile-labile 4-ethyl carboxylate ester, and a chemically robust 4-methylsulfonyl group . This architecture allows it to be a single, versatile starting material for divergent synthesis, unlike fully deprotected or mono-protected analogs. It is a racemic compound (no specified stereochemistry) with a calculated InChI Key of KVJRBIFIIKYCHJ-UHFFFAOYSA-N .

The Risk of Generic Substitution for 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate


Procurement of a seemingly similar analog, such as 1-(tert-Butyl) 4-methyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate or a fully deprotected 4-(methylsulfonyl)piperidine-4-carboxylic acid, would introduce significant synthetic risk. The precise combination of the N-Boc and 4-ethyl ester groups in this compound is non-interchangeable, as validated by its role as a starting material in US9181234B2, a granted antibacterial patent . A methyl ester analog, for example, would have an altered hydrolysis rate, potentially leading to incomplete deprotection or transesterification under the same reaction conditions. The deprotected acid analog would have poor solubility in organic solvents for common coupling reactions. Therefore, generic substitution is not just a matter of structural similarity; it would necessitate costly re-optimization of an entire synthetic sequence .

Quantified Evidence for Selecting 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate


Validated N-Boc Deprotection Efficiency Versus Methyl Ester Analog

The N-Boc group of this specific compound undergoes clean, quantitative deprotection under mild acidic conditions without affecting the 4-ethyl ester. In a patented synthesis (US9181234B2), treatment of 0.20 g (0.60 mmol) of this compound with 4.0 M HCl-dioxane in 1,4-dioxane at room temperature for 30 minutes provided the corresponding hydrochloride salt in quantitative mass recovery (0.20 g) with a confirmed mass spectrum (MS: 236.11 [M+H]+) . A comparative synthesis with a methyl ester analog would not guarantee identical chemoselectivity, as the methyl ester's different steric and electronic environment could lead to partial deprotection under these conditions, requiring expensive re-optimization of the protocol.

Piperidine Synthesis Protecting Group Strategy Medicinal Chemistry Antibacterial Agent Intermediate

Orthogonal Protection Strategy: Dual Functional Handle Differentiation from Mono-Protected Analogs

This compound uniquely presents two orthogonal protecting groups on a single molecule: an acid-labile N-Boc group and a nucleophile/base-labile 4-ethyl ester . A direct comparator, 4-(methylsulfonyl)piperidine-4-carboxylic acid (CAS 1489880-29-6), offers only a single unprotected acid handle, limiting its utility to one-pot amide coupling or esterification reactions where the free amine would also react, leading to complex mixtures. The target compound's architecture allows for a two-step, divergent synthesis where the piperidine nitrogen and C-4 carboxylate can be sequentially and independently functionalized. This capability is not achievable with mono-protected alternatives, making it a superior building block for library synthesis.

Synthetic Methodology Divergent Synthesis Piperidine Scaffold Orthogonal Protection

Pharmaceutical Development Application: A Validated Intermediate for a Patented Antibacterial Drug Class

The compound's status is elevated beyond a simple commercial building block by its direct citation as a starting material in US Patent 9,181,234 B2 for 'Antibacterial compounds' . This patent, assigned to Ciba-Geigy, represents a concrete, industrial application pathway. While a related compound class, the 4-methylsulfonyl-substituted piperidine ureas, is pursued for dilated cardiomyopathy (DCM) in patents assigned to MyoKardia [REFS-2, REFS-3], the target compound's documented link to an antibacterial program provides a distinct and specific therapeutic avenue. A generic piperidine ester, such as ethyl 4-aminopiperidine-4-carboxylate, lacks both this specific sulfone pharmacophore and a direct link to a patented, biologically active series, making it a higher-risk starting point for hit-to-lead projects.

Pharmaceutical Synthesis Antibacterial Research Process Chemistry Patent Embodiment

Procurement-Driven Application Scenarios for 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate


Divergent Synthesis of a 4-Methylsulfonyl-Piperidine Library for Drug Discovery

A medicinal chemistry team is tasked with generating a focused library of 50-100 analogs based on a 4-methylsulfonyl-piperidine core for a hit-to-lead program. As validated by the orthogonal protection strategy in Section 3 , procurement of this single compound allows for a streamlined, two-step synthetic workflow. Step 1 involves selective N-Boc deprotection under acidic conditions to generate a free amine, which can be reacted with any of a set of commercially available electrophiles. Step 2 uses the 4-ethyl ester, which can be selectively hydrolyzed to the acid and coupled to a different set of amines. This avoids the need to purchase both N- and C-protected variants of multiple building blocks, reducing procurement complexity and cost while accelerating the library synthesis timeline.

Process Chemistry Scale-Up of a Patent-Validated Antibacterial Intermediate

A CRO has been contracted to scale up an intermediate from the synthetic route described in US Patent US9181234B2 for an antibacterial drug candidate . The patent explicitly uses this compound as the starting material for the quantitative synthesis of ethyl 4-methanesulfonylpiperidine-4-carboxylate hydrochloride. Procuring this exact compound ensures that the developed process directly mirrors the patented route, de-risking technology transfer and eliminating the need for costly and time-consuming re-validation of the process with a structurally similar alternative that might have different reactivity or impurity profiles.

Investigating Structure-Activity Relationships (SAR) for MyoKardia-Inspired DCM Therapeutics

A research group is investigating the 4-methylsulfonyl-substituted piperidine urea compound class for dilated cardiomyopathy (DCM), a field validated by a series of patents from MyoKardia [REFS-2, REFS-3]. While the final active compounds are ureas at the piperidine nitrogen, this specific compound serves as an ideal proximal precursor. After selective Boc deprotection to reveal the secondary amine, it can be directly reacted with a diverse set of isocyanates or activated carbamates to produce a focused SAR library. Procuring this specific protected precursor allows the team to introduce chemical diversity at the most critical pharmacophoric position in the final one to two synthetic steps, maximizing SAR exploration efficiency.

Quote Request

Request a Quote for 1-tert-Butyl 4-ethyl 4-(methylsulfonyl)piperidine-1,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.